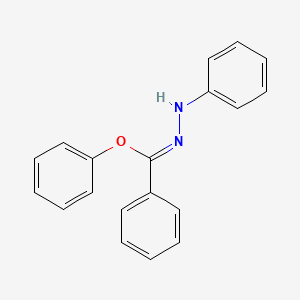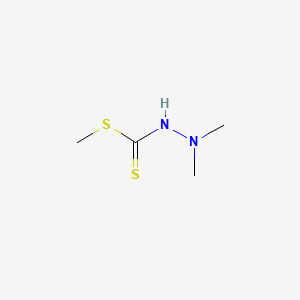
5,6,7,8-Tetrahydro-8,8-dimethyl-6-(methylamino)-2-naphthol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydro-8,8-dimethyl-6-(methylamino)-2-naphthol hydrobromide: is a chemical compound with a complex structure, often used in various scientific research applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-8,8-dimethyl-6-(methylamino)-2-naphthol hydrobromide involves multiple steps, including the formation of the naphthol ring and subsequent modifications to introduce the methylamino group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrahydro-8,8-dimethyl-6-(methylamino)-2-naphthol hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different naphthol derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydro-8,8-dimethyl-6-(methylamino)-2-naphthol hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydro-8,8-dimethyl-6-(methylamino)-2-naphthol hydrobromide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine: A similar compound with a different substitution pattern.
2-Naphthalenol derivatives: Compounds with similar naphthol structures but different functional groups.
Uniqueness
5,6,7,8-Tetrahydro-8,8-dimethyl-6-(methylamino)-2-naphthol hydrobromide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a valuable compound for research and industrial applications, offering versatility and potential for the development of new materials and therapeutics.
Propiedades
Número CAS |
32038-44-1 |
|---|---|
Fórmula molecular |
C13H20BrNO |
Peso molecular |
286.21 g/mol |
Nombre IUPAC |
8,8-dimethyl-6-(methylamino)-6,7-dihydro-5H-naphthalen-2-ol;hydrobromide |
InChI |
InChI=1S/C13H19NO.BrH/c1-13(2)8-10(14-3)6-9-4-5-11(15)7-12(9)13;/h4-5,7,10,14-15H,6,8H2,1-3H3;1H |
Clave InChI |
PFAHZFQWDRTRDX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC2=C1C=C(C=C2)O)NC)C.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



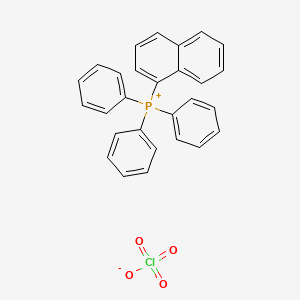
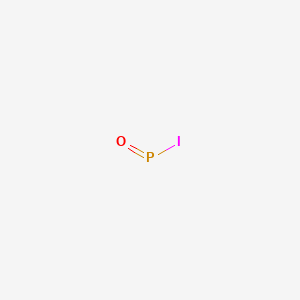
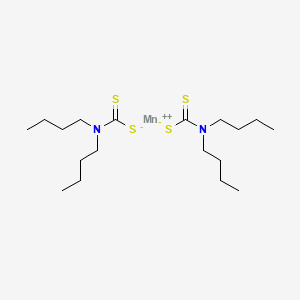

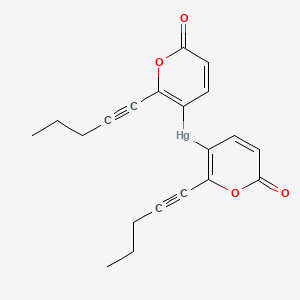
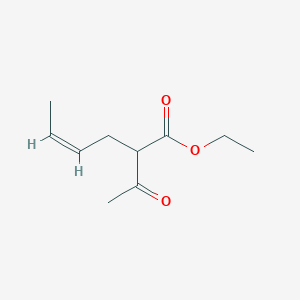

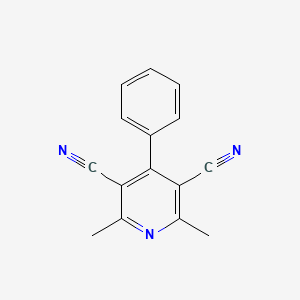
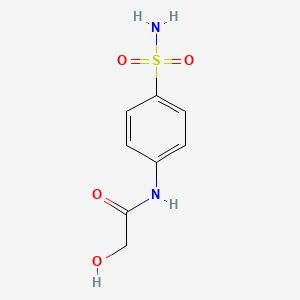
![1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B14688259.png)
